molecular formula C22H23N5O5S B2543724 N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-90-3

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2543724
CAS No.: 888423-90-3
M. Wt: 469.52
InChI Key: RCMCTNDCWQNOHW-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:

  • A 4-methylbenzamide group at position 5 of the pyrimidinone ring.
  • A 4-amino substituent at position 2.
  • A thioether linkage at position 2, connected to a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl side chain.

This compound’s synthesis likely involves coupling reactions between functionalized pyrimidinone intermediates and thioether-containing precursors, as inferred from analogous procedures in pyrimidine chemistry (e.g., cesium carbonate-mediated nucleophilic substitutions in dry DMF, as described in ). Characterization via $ ^1H $ NMR, IR, and mass spectrometry (MS) is standard for such derivatives, with NMR data revealing distinct chemical shifts for protons in the pyrimidinone core and substituents.

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-12-4-6-13(7-5-12)20(29)25-18-19(23)26-22(27-21(18)30)33-11-17(28)24-15-9-8-14(31-2)10-16(15)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMCTNDCWQNOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Thienopyrimidine derivatives (e.g., ) exhibit higher lipophilicity due to aromatic thiophene and CF$_3$ groups, improving membrane permeability but reducing aqueous solubility.
  • Pyrimidine amines (e.g., ) prioritize crystallinity via intramolecular hydrogen bonds, critical for solid-state stability.

Substituent Effects on Bioactivity and Physicochemical Properties

Thioether vs. Sulfonamide Linkages

  • Target Compound : The thioether group (–S–) enhances metabolic stability compared to sulfonamides (–SO$_2$–NH–).
  • 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) (): Hexylthio chain increases hydrophobicity (logP ~2.8*). Sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes).

Methoxy vs. Trifluoromethyl Groups

  • 2,4-Dimethoxyphenyl (Target Compound): Electron-donating methoxy groups improve solubility in polar solvents (e.g., DMSO).
  • Trifluoromethylphenoxy (): Electron-withdrawing CF$_3$ reduces basicity but enhances binding to hydrophobic pockets in proteins.

NMR Spectral Comparisons

  • Target compound: Shifts at δ 7.2–7.5 ppm (aromatic protons of 2,4-dimethoxyphenyl).
  • Compound VII (): Shifts at δ 7.1–7.3 ppm (benzenesulfonamide protons).
    • Region B (positions 29–36) : Sensitive to thioether/sulfonamide linkages.

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